![molecular formula C23H23N3O7 B2567522 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941893-46-5](/img/structure/B2567522.png)
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H23N3O7 and its molecular weight is 453.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one represents a novel class of heterocyclic compounds that exhibit significant biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidinone core and the subsequent introduction of the benzodioxin and oxadiazole moieties. The synthetic route generally employs techniques such as:
- Condensation reactions to form the pyrrolidine structure.
- Cyclization methods for creating the oxadiazole ring.
- Functional group modifications to introduce substituents like trimethoxyphenyl groups.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing the oxadiazole moiety exhibit promising antimicrobial activity. For instance:
- Screening against bacterial strains : Compounds derived from similar structures were evaluated against various Gram-positive and Gram-negative bacteria. Notably, compounds showed significant inhibition rates with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines:
- HepG2 Cell Line : The compound exhibited cytotoxicity with an IC50 value in the range of 1.38 to 3.21 µM. This suggests a strong potential for development as an anticancer agent .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound 9 | 1.38 | Induces apoptosis via mitochondrial pathways |
Compound 10 | 2.52 | Disrupts cell cycle at G2/M phase |
Compound 11 | 3.21 | Inhibits β-tubulin polymerization |
Apoptotic Activity
The mechanism of action appears to involve apoptosis induction:
- Flow Cytometry Analysis : Treatment with the compound resulted in a significant increase in Annexin-V positive cells, indicating early and late apoptosis stages. The analysis revealed that apoptosis was significantly enhanced compared to untreated controls .
Case Studies
A recent study focused on a series of synthesized derivatives similar to our compound and evaluated their biological profiles:
- Study on Anticancer Properties :
-
Antimicrobial Evaluation :
- Objective : To evaluate antimicrobial efficacy against a panel of bacterial strains.
- Results : Certain derivatives showed potent activity with MIC values comparable to established antibiotics.
- : These findings highlight the potential for developing new antimicrobial agents based on this chemical framework .
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7/c1-28-18-8-13(9-19(29-2)21(18)30-3)22-24-23(33-25-22)14-10-20(27)26(12-14)15-4-5-16-17(11-15)32-7-6-31-16/h4-5,8-9,11,14H,6-7,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWMZVWBTOIQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.